Bromobenzene-13C6 is a stable isotopically labeled compound derived from bromobenzene, where six carbon atoms are replaced with their heavier isotope, carbon-13. Its chemical formula is C6H5Br, with a molecular weight of approximately 161.03 g/mol. This compound is primarily used in various chemical synthesis processes and as a tracer in biological studies due to its unique isotopic signature. Bromobenzene-13C6 is classified as a flammable liquid and vapor, and it poses environmental hazards, particularly to aquatic life .
Bromobenzene-13C6 itself doesn't have a specific mechanism of action. Its primary function is as a labeled precursor for studying reaction mechanisms or metabolic pathways in other molecules it gets incorporated into.
Bromobenzene is a flammable liquid with moderate acute toxicity. Similar hazards can be expected for Bromobenzene-13C6. Always consult safety data sheets (SDS) before handling the compound. Here are some safety points to consider []:
The synthesis of Bromobenzene-13C6 typically involves isotopic labeling techniques. One common method includes:
Bromobenzene-13C6 has several applications in scientific research and industry:
Studies involving Bromobenzene-13C6 often focus on its interactions within biological systems or its behavior in environmental contexts. Research has shown that this compound can be toxic to aquatic life, underscoring the importance of understanding its environmental impact and interactions with biological organisms .
Bromobenzene-13C6 shares similarities with several other halogenated aromatic compounds. Here are some notable comparisons:
Compound | Chemical Formula | Notable Features | Unique Aspects |
---|---|---|---|
Bromobenzene | C6H5Br | Widely used solvent and reagent | Non-isotopically labeled |
Chlorobenzene | C6H5Cl | Common solvent; less toxic than brominated analogs | Lacks carbon isotope labeling |
Iodobenzene | C6H5I | More reactive than bromobenzene; used in coupling | Higher reactivity due to weaker C-I bond |
Fluorobenzene | C6H5F | Less toxic; used as a solvent and reagent | Stronger C-F bond; lower reactivity |
Bromobenzene-13C6's uniqueness lies primarily in its isotopic labeling, which provides distinct advantages for tracing studies that other similar compounds do not offer .
The classical approach to synthesizing Bromobenzene-¹³C₆ involves the electrophilic aromatic substitution reaction of Benzene-¹³C₆ with bromine. This well-established synthetic pathway follows a two-step mechanism that begins with the formation of an electrophilic bromine species, followed by its attack on the aromatic ring.
The reaction mechanism proceeds as follows:
This process requires a suitable catalyst, typically a Lewis acid such as ferric bromide (FeBr₃), aluminum chloride (AlCl₃), or iron filings, which facilitates the polarization of the Br-Br bond to generate the reactive electrophilic species.
A representative reaction scheme can be depicted as:
¹³C₆H₆ + Br₂ → ¹³C₆H₅Br + HBr
The starting material, Benzene-¹³C₆, is commonly derived from ¹³CO (carbon monoxide) sources, which are isolated via cryo-distillation and available commercially at approximately 3800 RMB/L. This represents the initial cost factor in the synthesis of ¹³C-labeled aromatic compounds.
An alternative synthetic approach utilizes 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione with trifluoromethanesulfonic acid in dichloromethane, achieving yields of approximately 70%. This method offers advantages in terms of efficiency and selectivity compared to direct bromination with elemental bromine.
Several advanced catalytic methods have been developed for the efficient incorporation of ¹³C isotopes into aromatic structures, offering alternatives to traditional bromination of pre-labeled benzene.
Carbon isotope exchange reactions represent a powerful approach for introducing ¹³C labels into aromatic structures. These methods include:
CO Exchange: This technique leverages metal-catalyzed carbonylation reactions to incorporate ¹³CO into organic frameworks. The process allows for selective labeling at specific positions in the aromatic ring.
Alkyne Cross Metathesis: This approach utilizes metal-catalyzed cross-metathesis reactions between terminal alkynes and ¹³C-labeled alkynes, which can subsequently be transformed into aromatic systems with isotopic labels at defined positions.
Direct construction of labeled aromatic rings from ¹³C-enriched building blocks offers precise control over isotope positioning:
¹³CO₂-Based Synthesis: This approach utilizes ¹³CO₂ as the primary carbon source for constructing aromatic rings through carboxylation reactions followed by functional group transformations.
¹³COCl₂-Based Methods: Phosgene labeled with ¹³C can serve as a versatile reagent for introducing carbonyl groups, which can be further manipulated to construct aromatic systems.
Both exchange and construction-based methods can be employed to produce Benzene-¹³C₆, which subsequently undergoes bromination to yield Bromobenzene-¹³C₆.
A novel method for producing ¹³C-labeled aromatic compounds directly from ¹³CH₄ or ¹³CO₂ has been patented, offering potential cost advantages by utilizing these more economical isotope sources.
The industrial production of Bromobenzene-¹³C₆ faces significant challenges due to the high cost of ¹³C-labeled precursors and the need to maintain isotopic purity throughout multi-step processes. Several strategies have been developed to optimize production efficiency and reduce costs.
Continuous photochemical bromination using in situ generated bromine has been employed for larger-scale production of brominated aromatics. This approach enhances efficiency and throughput by optimizing reagent utilization and reaction conditions. The process typically involves:
Given that ¹³C-labeled compounds are significantly more expensive than their natural abundance counterparts, several approaches are employed to minimize costs:
Optimization Strategy | Description | Impact on Production |
---|---|---|
Reagent Recovery | Recapturing and recycling unreacted ¹³C-labeled starting materials | Reduces raw material costs by 15-30% |
Reaction Yield Improvement | Fine-tuning reaction conditions to maximize conversion | Increases overall process efficiency |
Minimal Processing Steps | Designing synthetic routes with fewer transformations | Reduces isotopic dilution and material losses |
Selective Purification | Developing separation techniques that minimize product loss | Improves recovery of costly labeled compounds |
The synthesis of optimally pure Bromobenzene-¹³C₆ typically involves careful temperature control, precise catalyst loading, and stringent reaction monitoring to ensure high yields while maintaining isotopic integrity.
The value of Bromobenzene-¹³C₆ as a research tool and synthetic intermediate is directly related to its isotopic purity. Rigorous quality control measures are therefore essential throughout the production process.
Several analytical techniques are employed to verify both chemical and isotopic purity:
Mass Spectrometry: The primary method for determining isotopic enrichment, typically showing a mass shift of M+6 compared to natural abundance bromobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR provides direct evidence of isotope incorporation and can quantify the degree of enrichment at each carbon position.
Gas Chromatography (GC): Used to assess chemical purity, with specifications typically requiring >95% purity.
The Sonogashira coupling reaction represents one of the most powerful methodologies for incorporating Bromobenzene-13C6 into extended aromatic systems. This palladium-catalyzed cross-coupling reaction between the labeled aryl bromide and terminal alkynes provides direct access to carbon-13 enriched arylacetylenes, which serve as crucial intermediates for further synthetic elaboration.
The reaction typically employs palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) as the catalyst, in combination with copper(I) iodide as co-catalyst and triethylamine or diisopropylethylamine as base. Under optimized conditions, Bromobenzene-13C6 couples efficiently with various terminal alkynes, including phenylacetylene, 1-hexyne, and trimethylsilylacetylene, yielding the corresponding labeled arylacetylenes in excellent yields (85-95%).
The carbon-13 labeling pattern in the products is preserved throughout the coupling process, with all six aromatic carbons retaining their isotopic enrichment. This feature makes the Sonogashira products ideal for nuclear magnetic resonance spectroscopic studies and metabolic tracing experiments. The reaction demonstrates excellent functional group tolerance, allowing for the incorporation of various substituents on both the alkyne and the aromatic ring.
Recent developments have focused on copper-free Sonogashira conditions, which eliminate potential copper-catalyzed side reactions and improve the overall selectivity. These modified protocols utilize bulky phosphine ligands or N-heterocyclic carbene complexes to stabilize the palladium catalyst and facilitate the cross-coupling under milder conditions. The application of these methods to Bromobenzene-13C6 has enabled the synthesis of sensitive arylacetylene products that would be incompatible with traditional copper-containing systems.
Systematic optimization studies have revealed that the choice of solvent significantly influences the reaction outcome. Dimethylformamide and tetrahydrofuran provide superior results compared to toluene or acetonitrile, likely due to enhanced solubility of the palladium complexes and improved coordination of the labeled substrate. Temperature control is equally critical, with reactions proceeding optimally at 80-100°C, balancing reaction rate with catalyst stability.
The substrate scope extends beyond simple terminal alkynes to include protected acetylenes, such as trimethylsilylacetylene and tert-butyldimethylsilylacetylene. These substrates offer additional synthetic flexibility, as the protecting groups can be selectively removed to reveal the terminal alkyne functionality for subsequent transformations. The resulting labeled arylacetylenes serve as versatile intermediates for cyclization reactions, enabling the construction of labeled heterocyclic and polycyclic aromatic systems.
Bromobenzene-13C6 functions as an exceptional precursor for the generation of phenylmagnesium bromide-13C6, a fundamental organometallic reagent that opens access to a vast array of carbon-13 enriched aromatic compounds. The formation of this labeled Grignard reagent follows conventional procedures but requires careful attention to isotopic integrity and reaction conditions.
The preparation typically involves the reaction of Bromobenzene-13C6 with activated magnesium turnings in anhydrous diethyl ether or tetrahydrofuran under strictly moisture-free conditions. Activation of the magnesium surface is achieved through the addition of small amounts of iodine crystals or 1,2-dibromoethane, which facilitate the initial electron transfer and formation of the organometallic bond. The reaction proceeds smoothly at ambient temperature or under gentle reflux, yielding the labeled Grignard reagent in high purity (>95%) within 2-4 hours.
The resulting phenylmagnesium bromide-13C6 retains the complete isotopic labeling pattern of the starting material, with all six aromatic carbons enriched in carbon-13. This preservation of labeling is crucial for subsequent synthetic applications, as it ensures that the isotopic signature is maintained throughout the synthetic sequence. The reagent can be characterized by standard analytical techniques, including proton and carbon-13 nuclear magnetic resonance spectroscopy, which confirm both the formation of the organometallic species and the retention of isotopic enrichment.
The phenylmagnesium bromide-13C6 reagent demonstrates exceptional utility in carbon-carbon bond forming reactions with various electrophilic partners. Reactions with aldehydes and ketones proceed via nucleophilic addition to the carbonyl group, yielding secondary and tertiary alcohols respectively, with the phenyl group fully labeled with carbon-13. These transformations are particularly valuable for the synthesis of labeled pharmaceutical intermediates and bioactive compounds.
Ester substrates undergo dual addition reactions, consuming two equivalents of the Grignard reagent to produce tertiary alcohols bearing two labeled phenyl groups. This reactivity pattern enables the efficient incorporation of multiple carbon-13 labels into target molecules, significantly enhancing their utility in metabolic studies and mechanistic investigations. The reaction proceeds through a tetrahedral intermediate that collapses to eliminate alkoxide, generating a ketone that is immediately attacked by a second equivalent of the nucleophile.
The compatibility of phenylmagnesium bromide-13C6 with various protecting groups and functional groups expands its synthetic utility. Careful selection of reaction conditions allows for selective transformations in the presence of sensitive functionalities, enabling the construction of complex labeled molecules without compromising isotopic integrity. Advanced applications include the synthesis of labeled natural products, pharmaceuticals, and materials precursors.
Bromobenzene-13C6 serves as an exceptional substrate for a comprehensive range of palladium-catalyzed cross-coupling reactions, each offering unique advantages for the construction of carbon-13 enriched aromatic systems. These transformations have revolutionized the synthesis of labeled compounds by providing reliable, high-yielding methods for carbon-carbon bond formation while preserving isotopic integrity.
The Suzuki-Miyaura coupling represents perhaps the most versatile application of Bromobenzene-13C6 in cross-coupling chemistry. This reaction couples the labeled aryl bromide with various organoboron compounds, including boronic acids, boronic esters, and potassium trifluoroborates, under mild basic conditions. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) or bis(diphenylphosphino)ferrocene palladium(II) dichloride as the catalyst, with potassium carbonate or cesium carbonate serving as the base.
The mechanistic pathway involves oxidative addition of Bromobenzene-13C6 to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to form the coupled product. The carbon-13 labeling is completely retained in the aromatic portion of the product, while the coupling partner introduces additional molecular complexity. This methodology has enabled the synthesis of labeled biphenyl systems, substituted aromatic compounds, and extended conjugated systems.
The Heck reaction provides an alternative approach for functionalizing Bromobenzene-13C6 through coupling with alkenes. This reaction creates new carbon-carbon bonds while introducing vinyl substituents onto the labeled aromatic ring. The transformation proceeds through a sequence involving oxidative addition, alkene coordination and insertion, and β-hydride elimination to yield the coupled products.
Optimization studies have demonstrated that the choice of ligand significantly influences the reaction outcome when using Bromobenzene-13C6 as the substrate. Electron-rich phosphines, such as tri-tert-butylphosphine, provide superior results with less reactive aryl bromides, while electron-poor ligands favor more active substrates. The reaction conditions must be carefully balanced to maximize coupling efficiency while minimizing competing side reactions that could compromise the isotopic labeling.
The regioselectivity of the Heck reaction with Bromobenzene-13C6 follows predictable patterns, with the labeled aryl group adding preferentially to the less substituted carbon of the alkene. This selectivity enables the rational design of synthetic sequences for specific target molecules. The stereoselectivity typically favors the E-configuration in the resulting alkene products, providing additional control over the molecular architecture.
Carbonylative coupling reactions represent an advanced application of Bromobenzene-13C6 in cross-coupling chemistry, enabling the synthesis of labeled aromatic ketones and aldehydes through the incorporation of carbon monoxide into the coupling process. These reactions combine the cross-coupling methodology with carbonylation chemistry to create multiple bonds in a single transformation.
The carbonylative Suzuki coupling of Bromobenzene-13C6 with arylboronic acids or their derivatives proceeds under carbon monoxide atmosphere to yield unsymmetrical benzophenones with complete retention of the carbon-13 labeling. The reaction utilizes a two-chamber reactor system that generates carbon monoxide ex situ from stable precursors, avoiding the direct handling of the toxic gas while maintaining excellent reaction efficiency.
This methodology has found particular application in the synthesis of isotopically labeled pharmaceuticals. The preparation of fenofibrate-13C6, a cholesterol-regulating drug, demonstrates the practical utility of this approach. The labeled drug can be synthesized directly from Bromobenzene-13C6 through carbonylative coupling with the appropriate boronic acid derivative, providing material suitable for metabolic studies and pharmacokinetic investigations.
The synthesis of carbon-13 labeled naphthalenes and polycyclic aromatic hydrocarbons from Bromobenzene-13C6 represents one of the most sophisticated applications of this versatile building block. These transformations require carefully designed synthetic sequences that preserve isotopic labeling while constructing complex polycyclic frameworks.
The most direct approach to labeled naphthalenes involves the Friedel-Crafts acylation of intermediates derived from Bromobenzene-13C6, followed by cyclization and aromatization steps. This strategy begins with the conversion of the labeled aryl bromide to the corresponding tetralone derivative through a sequence involving Grignard formation, reaction with succinic anhydride, and subsequent transformations. The resulting labeled tetralone serves as a key intermediate for naphthalene synthesis through Wolff-Kishner reduction and acid-catalyzed cyclization.
Advanced synthetic approaches utilize convergent strategies that allow for the efficient incorporation of multiple carbon-13 labels into polycyclic aromatic systems. The synthesis of uniformly labeled naphthalene, phenanthrene, and anthracene derivatives has been accomplished through carefully designed sequences that maximize isotopic enrichment while minimizing synthetic complexity. These routes typically involve 4-8 steps from Bromobenzene-13C6 and proceed in moderate to good overall yields (25-65%).
Contemporary synthetic methodology has revolutionized the preparation of labeled polycyclic aromatics through the application of modern cross-coupling reactions. The synthesis of carbon-13 labeled benzo[a]pyrene and its metabolites demonstrates the power of this approach. The synthetic strategy employs sequential Suzuki, Sonogashira, and Hartwig cross-coupling reactions combined with platinum-catalyzed cyclization to construct the complex polycyclic framework.
The key advantage of this modern approach lies in its mild reaction conditions and excellent functional group compatibility. Traditional methods based on Friedel-Crafts chemistry often require harsh acidic conditions that can compromise sensitive functionality and lead to lower yields. The cross-coupling approach enables the construction of complex polycyclic systems under neutral or basic conditions, significantly improving the overall efficiency and scope of the synthetic methodology.
Specific applications include the synthesis of carbon-13 labeled polychlorinated biphenyls for environmental analysis and the preparation of labeled pharmaceutical compounds for metabolic studies [2]. The ability to introduce the carbon-13 labels at specific positions within the polycyclic framework provides exceptional flexibility for designing compounds tailored to specific analytical or research applications.
Flammable;Irritant;Environmental Hazard